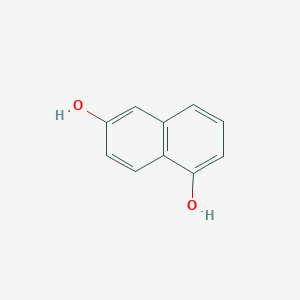

1,6-Dihydroxynaphthalene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

naphthalene-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZQNEVOYIYFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052238 | |

| Record name | 1,6-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-44-0 | |

| Record name | 1,6-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthalenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Naphthalenediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-Dihydroxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34C30KW024 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,6-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1,6-dihydroxynaphthalene, a significant chemical intermediate in the production of dyes and advanced materials.[1] The synthesis is a two-step process involving the disulfonation of naphthalene (B1677914) to yield naphthalene-1,6-disulfonic acid, followed by a caustic fusion reaction. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with this synthetic route.

Synthesis Pathway Overview

The synthesis of this compound from naphthalene proceeds in two major steps:

-

Electrophilic Aromatic Substitution: Naphthalene is treated with excess sulfuric acid to introduce two sulfonic acid groups onto the aromatic rings, forming naphthalene-1,6-disulfonic acid.

-

Nucleophilic Aromatic Substitution: The resulting naphthalene-1,6-disulfonic acid undergoes caustic fusion, where it is heated with a strong base, typically sodium hydroxide, to replace the sulfonate groups with hydroxyl groups.

Caption: Overall synthesis pathway of this compound.

Step 1: Synthesis of Naphthalene-1,6-disulfonic Acid

The initial step in the synthesis is the disulfonation of naphthalene. This reaction is an electrophilic aromatic substitution where sulfur trioxide (SO₃), present in fuming sulfuric acid or generated from concentrated sulfuric acid, acts as the electrophile.

Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonation of naphthalene proceeds through a standard electrophilic aromatic substitution mechanism. The electrophile, SO₃, attacks the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex. A base (HSO₄⁻) then abstracts a proton from the sigma complex to restore the aromaticity of the ring, resulting in the formation of a naphthalenesulfonic acid. The reaction proceeds further to introduce a second sulfonic acid group. The regioselectivity of the sulfonation is temperature-dependent.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,6-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dihydroxynaphthalene (1,6-DHN), a naphthalenediol, is an aromatic organic compound with the chemical formula C₁₀H₈O₂. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and insights into its biological activities. The information presented is intended to support researchers, scientists, and professionals in the fields of chemistry and drug development in their understanding and utilization of this compound.

Physical and Chemical Properties

This compound is a beige to white or brown powder or crystalline powder. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₂ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Beige to white or brown powder/crystalline powder | [2] |

| Melting Point | 130-133 °C | |

| Boiling Point | 246.06 °C (rough estimate) | [2] |

| Solubility | Soluble in methanol (B129727) (very faint turbidity) | [2] |

| pKa (Predicted) | 9.26 ± 0.40 | [2] |

| LogP (Predicted) | 2.251 | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Spectra available. | [4] |

| ¹³C NMR | Spectra available. | [5] |

| Infrared (IR) Spectroscopy | Spectra available (KBr pellet, gas phase). | [6][7] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum available. | [8] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its practical application in research and development.

Synthesis of this compound via Caustic Fusion

This compound is synthesized by the caustic fusion of naphthalene-1,6-disulfonic acid.[2] While a detailed, publicly available protocol is scarce, the general procedure involves the following steps, adapted from similar processes for dihydroxynaphthalene synthesis:[5][9][10]

dot

Caption: General workflow for the synthesis of this compound.

Protocol:

-

Fusion: In a high-temperature reactor, mix naphthalene-1,6-disulfonic acid with a significant excess of sodium hydroxide (B78521) and potassium hydroxide. Heat the mixture to a temperature range of 300-350°C to induce caustic fusion.[9]

-

Dissolution: After the fusion is complete, cool the reaction mass and dissolve it in water.

-

Acidification: Neutralize the alkaline solution and then acidify it to a pH of 2-3 using a strong acid like sulfuric acid. This will precipitate the crude this compound.[9]

-

Isolation: Filter the precipitate and wash it with water to remove inorganic salts and other water-soluble impurities. The resulting solid is the crude this compound.

Purification of this compound by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of benzene (B151609) and ethanol (B145695).[2] A general recrystallization procedure is as follows:

dot

Caption: Workflow for the purification of this compound.

Protocol:

-

Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a hot benzene and ethanol mixture.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods

-

¹H and ¹³C NMR:

-

Sample Preparation: For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[11]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used for analysis.

-

Data Acquisition: Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

FTIR (KBr Pellet Technique):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12] Press the mixture into a thin, transparent pellet using a hydraulic press.[12]

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[12] Collect a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.[12]

-

-

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization is a common method for this type of compound.[8]

-

Instrumentation: A mass spectrometer capable of electron ionization, such as a time-of-flight (TOF) or quadrupole analyzer.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and fragment ions.

-

Biological Activity and Signaling Pathways

This compound has been reported to exhibit biological activities, including the inhibition of protein synthesis and antimicrobial effects.[13]

Inhibition of Protein Synthesis

This compound has been shown to inhibit protein synthesis by acting as an enzyme inhibitor that prevents the formation of peptide bonds in the ribosome.[13] It is also suggested to bind to bacterial 16S ribosomal RNA.[13]

dot

Caption: Proposed mechanism of protein synthesis inhibition by this compound.

Antimicrobial Activity

The antimicrobial properties of this compound are likely related to its ability to disrupt bacterial cell membranes, a mechanism observed in other naphthoquinone derivatives.[14] This disruption can lead to increased membrane permeability and leakage of intracellular components.

dot

References

- 1. This compound | C10H8O2 | CID 68463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. CN106588575A - Preparation method of 2,6-dihydroxynaphthalene - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN102219651A - Preparation method of 2,6-dihydroxy naphthalene - Google Patents [patents.google.com]

- 10. CN102442888B - Method for producing 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. benchchem.com [benchchem.com]

- 13. 1,6-Dihydroxy-naphthalene | 575-44-0 | FD75274 | Biosynth [biosynth.com]

- 14. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of 1,6-Dihydroxynaphthalene (CAS 575-44-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 1,6-Dihydroxynaphthalene (CAS 575-44-0), a key chemical intermediate in the synthesis of dyes and polymers.[1] This document collates physical and spectroscopic data from various sources, outlines generalized experimental protocols for its characterization, and presents a relevant biological pathway to illustrate its context in natural product chemistry.

Core Characterization Data

The fundamental properties of this compound are summarized below, providing a baseline for its identification and use in experimental settings.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 575-44-0 | [2] |

| Molecular Formula | C₁₀H₈O₂ | [2] |

| Molecular Weight | 160.17 g/mol | |

| Appearance | Beige to pale brown or gray powder/crystals | |

| Melting Point | 130-133 °C | |

| Solubility | Soluble in methanol, ether, and acetone; slightly soluble in alcohol and acetic acid; insoluble in water, benzene, and petroleum ether. | |

| Purity (Assay) | ≥97% to 99% |

Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H NMR | Spectral data available, specific shifts depend on solvent. | [3] |

| ¹³C NMR | Spectral data available, specific shifts depend on solvent. | [4] |

| Infrared (IR) Spectroscopy | Gas-phase spectrum available from NIST. | [1] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available from NIST. | [2] |

Experimental Protocols

The following sections detail generalized methodologies for obtaining the characterization data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.[5]

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[6]

-

Place the capillary tube into the heating block of the melting point apparatus.[6]

-

Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.[6]

-

Decrease the heating rate to 1-2°C per minute to allow for accurate determination.[6]

-

Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for confirming the chemical structure of this compound.

Procedure for ¹H and ¹³C NMR:

-

Prepare a sample by dissolving 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 16-64 scans.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to obtain a good quality spectrum.[7]

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound, particularly the hydroxyl (-OH) and aromatic (C-H, C=C) groups.

Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Record a background spectrum.[8]

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[8]

-

Collect the sample spectrum.[8] The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Procedure (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

The resulting mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.

Biological Context and Visualization

Dihydroxynaphthalenes are known to be involved in biological pathways, notably in the biosynthesis of fungal melanins.[9] Melanin (B1238610) plays a crucial role in protecting fungi from environmental stressors.[9] The pathway for 1,8-dihydroxynaphthalene melanin is well-documented and serves as a representative example of the biological relevance of dihydroxynaphthalene compounds.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. This compound(575-44-0) 13C NMR spectrum [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sc.edu [sc.edu]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic analysis of 1,6-Dihydroxynaphthalene (NMR, FTIR, Mass Spec)

An In-depth Examination of NMR, FTIR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,6-Dihydroxynaphthalene, a key aromatic compound with applications in various fields of chemical research and drug development. By detailing the data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document serves as a crucial resource for the structural elucidation and characterization of this molecule.

Introduction to this compound

This compound (C₁₀H₈O₂) is a naphthalenediol, an aromatic organic compound consisting of a naphthalene (B1677914) skeleton substituted with two hydroxyl groups.[1][2] Its structural properties and potential for chemical modification make it a molecule of interest in medicinal chemistry and materials science. Accurate spectroscopic analysis is paramount for confirming its identity, purity, and for understanding its chemical behavior.

Spectroscopic Data Summary

The following sections present a detailed analysis of the spectroscopic data for this compound. The quantitative data from each technique is summarized in tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts (δ) are influenced by the electron-donating effect of the hydroxyl groups and the aromatic ring currents.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | Data not available | Data not available | Data not available |

| H-3 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

| H-7 | Data not available | Data not available | Data not available |

| H-8 | Data not available | Data not available | Data not available |

| OH-1 | Data not available | Data not available | Data not available |

| OH-6 | Data not available | Data not available | Data not available |

| Note: Specific experimental ¹H NMR data with assignments for this compound is not readily available in the searched resources. The table structure is provided for when such data is obtained. |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbons attached to the hydroxyl groups are significantly deshielded and appear at higher chemical shifts.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

| Note: Specific experimental ¹³C NMR data with assignments for this compound is not readily available in the searched resources. The table structure is provided for when such data is obtained. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by the presence of O-H and C-O stretching vibrations from the hydroxyl groups, as well as aromatic C-H and C=C stretching and bending vibrations.[1]

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | O-H stretch (hydroxyl) | Strong, Broad |

| ~3050 | C-H stretch (aromatic) | Medium |

| ~1600 | C=C stretch (aromatic ring) | Strong |

| ~1470 | C=C stretch (aromatic ring) | Medium |

| ~1250 | C-O stretch (phenol) | Strong |

| ~830 | C-H bend (out-of-plane) | Strong |

| ~750 | C-H bend (out-of-plane) | Strong |

| Note: The peak positions are approximate and can vary based on the sample preparation method and instrument. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique used. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (160.17 g/mol ).[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 160 | 100 | [C₁₀H₈O₂]⁺ (Molecular Ion) |

| 131 | ~60 | [M - CHO]⁺ |

| 132 | ~15 | [M - CO]⁺ |

| 103 | ~10 | [C₇H₅O]⁺ |

| 77 | ~10 | [C₆H₅]⁺ |

| Note: The relative intensities are approximate and can vary between instruments. The fragmentation pattern helps in confirming the structure of the molecule. |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard laboratory practices for the analysis of solid aromatic compounds.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a clean, dry vial.[3][4]

-

Ensure complete dissolution of the sample. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[5]

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle, and the pellet die set.[6]

-

Weigh approximately 1-2 mg of this compound and about 200-300 mg of dry, infrared-grade potassium bromide (KBr) powder.[6]

-

First, grind the this compound sample in the agate mortar to a fine powder.[6]

-

Add the KBr powder to the mortar and gently but thoroughly mix with the sample by grinding for about a minute to ensure a uniform dispersion.[6]

-

Transfer a small amount of the mixture into the pellet die.

-

Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent pellet.[1]

Instrumental Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Record the spectrum of the sample.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:

-

For solid samples, a direct insertion probe is typically used.

-

Place a small amount of this compound into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the ion source of the mass spectrometer.

-

Gently heat the probe to volatilize the sample into the ion source.

Instrumental Analysis:

-

The volatilized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualized Workflows

The following diagrams illustrate the experimental workflows for each spectroscopic technique.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FTIR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

References

- 1. This compound | C10H8O2 | CID 68463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound [webbook.nist.gov]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. Why Kbr Is Used For Ftir? Achieve Clear, Accurate Solid-Sample Analysis - Kintek Solution [kindle-tech.com]

- 7. This compound [webbook.nist.gov]

Solubility of 1,6-Dihydroxynaphthalene in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,6-dihydroxynaphthalene in various organic solvents. Due to a lack of extensive published quantitative data, this document focuses on providing a summary of qualitative solubility information and detailed experimental protocols to enable researchers to determine solubility in their specific applications.

Core Concepts in Solubility

The solubility of a compound like this compound, an aromatic diol, is governed by its molecular structure. The two hydroxyl (-OH) groups are capable of hydrogen bonding, which generally enhances solubility in polar solvents.[1] The naphthalene (B1677914) ring itself is nonpolar, contributing to its solubility in less polar organic solvents. The interplay of these features dictates the compound's solubility profile.

Data on the Solubility of this compound

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in published literature. The following table summarizes the available qualitative information.

| Solvent | Temperature | Solubility | Notes |

| Methanol | Room Temperature | Very Faint Turbidity | This suggests very low solubility. |

| Polar Organic Solvents | Not Specified | Soluble (general for dihydroxynaphthalene isomers)[2] | This suggests that solvents like ethanol, acetone, and ethyl acetate (B1210297) are likely to be effective to some degree. |

| Benzene | Not Specified | Can be crystallized from[3] | This implies some level of solubility, particularly at elevated temperatures. |

| Benzene/Ethanol Mixture | Not Specified | Can be crystallized from[3] | Suggests co-solvency can be an effective strategy. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following is a standard protocol for determining the solubility of a solid organic compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials or test tubes with caps

-

Magnetic stirrer and stir bars or vortex mixer

-

Temperature-controlled water bath or heating block

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Sample Collection and Filtration:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility at that temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide to the Crystal Structure of 1,6-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 1,6-dihydroxynaphthalene, a naphthalenediol compound of interest in various scientific domains. The information presented herein is compiled from crystallographic studies and is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and related fields.

Introduction

This compound (C₁₀H₈O₂) is an aromatic organic compound characterized by a naphthalene (B1677914) core substituted with two hydroxyl groups at the 1 and 6 positions. The spatial arrangement of atoms and molecules in its solid state, known as the crystal structure, is crucial for understanding its physicochemical properties, including solubility, melting point, and potential interactions with biological targets. This document details the crystallographic parameters and the experimental procedures used to determine the crystal structure of this compound.

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental stages: synthesis and crystallization, followed by X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various chemical routes. A common method involves the caustic fusion of naphthalene-1,6-disulfonic acid at high temperatures.[1] For the purpose of single-crystal X-ray diffraction, high-purity material is required.

The experimental protocol for obtaining single crystals suitable for X-ray analysis is as follows:

-

Purification: Commercially available this compound is purified by recrystallization. A common solvent system for this purpose is a mixture of benzene (B151609) and ethanol. The crude material is dissolved in the solvent mixture, treated with activated charcoal to remove colored impurities, and then filtered.

-

Crystallization: Single crystals are grown by slow evaporation of the solvent from the purified solution at room temperature. The compound (20 mg) is dissolved in 20 ml of a 1:1 (v/v) mixture of methanol (B129727) and dichloromethane. The solution is allowed to stand undisturbed, and over a period of several days, colorless, block-like single crystals are formed.

X-ray Diffraction

The crystallographic data for this compound was collected using a single-crystal X-ray diffractometer. The experimental workflow for data collection and structure refinement is outlined below.

Crystallographic Data

The crystal structure of this compound was determined to be in the monoclinic crystal system with the space group P2₁/c. A summary of the crystal data and structure refinement parameters is provided in the table below.

| Parameter | Value |

| Empirical formula | C₁₀H₈O₂ |

| Formula weight | 160.17 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | 8.796(3) |

| b (Å) | 5.869(2) |

| c (Å) | 15.179(5) |

| α (°) | 90 |

| β (°) | 104.384(5) |

| γ (°) | 90 |

| Volume (ų) | 757.8(4) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.403 |

| Absorption coefficient (mm⁻¹) | 0.098 |

| F(000) | 336 |

| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |

| θ range for data collection (°) | 2.13 to 28.33 |

| Index ranges | -11 ≤ h ≤ 11, -7 ≤ k ≤ 7, -20 ≤ l ≤ 20 |

| Reflections collected | 5635 |

| Independent reflections | 1853 [R(int) = 0.021] |

| Completeness to θ = 28.33° | 99.9% |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.9806 and 0.9712 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1853 / 0 / 109 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.114 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.123 |

| Largest diff. peak and hole (e.Å⁻³) | 0.29 and -0.20 |

Molecular and Crystal Structure

The asymmetric unit of this compound contains one molecule. The naphthalene ring system is essentially planar. In the crystal, molecules are linked by intermolecular O—H···O hydrogen bonds, forming chains running along the[2] direction. These chains are further organized into a three-dimensional network.

Selected Bond Lengths and Angles

The following tables summarize key intramolecular bond lengths and angles, providing insight into the molecular geometry.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O1—C1 | 1.368(2) |

| O2—C6 | 1.370(2) |

| C1—C2 | 1.369(2) |

| C1—C9 | 1.417(2) |

| C2—C3 | 1.412(2) |

| C3—C4 | 1.362(2) |

| C4—C10 | 1.415(2) |

| C5—C6 | 1.370(2) |

| C5—C10 | 1.411(2) |

| C6—C7 | 1.411(2) |

| C7—C8 | 1.363(2) |

| C8—C9 | 1.411(2) |

| C9—C10 | 1.423(2) |

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| C2—C1—C9 | 121.2(1) |

| C2—C1—O1 | 122.1(1) |

| C9—C1—O1 | 116.7(1) |

| C1—C2—C3 | 120.5(1) |

| C4—C3—C2 | 120.4(1) |

| C3—C4—C10 | 121.2(1) |

| C10—C5—C6 | 121.3(1) |

| C5—C6—C7 | 120.4(1) |

| C5—C6—O2 | 116.9(1) |

| C7—C6—O2 | 122.7(1) |

| C8—C7—C6 | 120.3(1) |

| C7—C8—C9 | 120.9(1) |

| C8—C9—C1 | 121.3(1) |

| C8—C9—C10 | 119.2(1) |

| C1—C9—C10 | 119.5(1) |

| C5—C10—C4 | 121.3(1) |

| C5—C10—C9 | 119.4(1) |

| C4—C10—C9 | 119.3(1) |

Conclusion

This technical guide has provided a detailed summary of the crystal structure of this compound, including the experimental protocols for its determination and a comprehensive set of crystallographic data. The information presented serves as a valuable resource for scientists and researchers engaged in work that requires a thorough understanding of the solid-state properties of this compound. The provided data can be utilized for computational modeling, understanding intermolecular interactions, and informing the design of new materials and pharmaceutical agents.

References

Thermochemical data for 1,6-Dihydroxynaphthalene

An In-depth Technical Guide to the Thermochemical Properties of 1,6-Dihydroxynaphthalene

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of molecules is paramount. This guide provides a detailed overview of the available thermochemical data for this compound (CAS: 575-44-0), a naphthalenediol of interest in various chemical and biological studies. While experimentally determined thermochemical values are scarce in the literature, this document compiles reliable calculated data and outlines the standard experimental protocols used for their determination.

Physicochemical and Thermochemical Data

This compound, with the molecular formula C₁₀H₈O₂, is a naphthalenediol with a molecular weight of approximately 160.17 g/mol .[1][2][3] The following tables summarize key physical and calculated thermochemical properties. The majority of the thermodynamic data presented has been estimated using the Joback group contribution method, a well-established prediction technique.[1][4]

Table 1: Physical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C₁₀H₈O₂ | - | [2] |

| Molecular Weight | 160.17 | g/mol | [1][3] |

| CAS Number | 575-44-0 | - | [2] |

| Melting Point (Tfus) | 130-133 | °C | [3] |

| 485.02 | K | [1] (Joback Method) | |

| Normal Boiling Point (Tboil) | 635.10 | K | [1] (Joback Method) |

| Critical Temperature (Tc) | 895.57 | K | [1] (Joback Method) |

| Critical Pressure (Pc) | 5880.91 | kPa | [1] (Joback Method) |

| Critical Volume (Vc) | 0.342 | m³/kmol | [1] (Joback Method) |

| Octanol/Water Partition Coeff. (logP) | 2.251 | - | [1] (Crippen Method) |

| Water Solubility (log10WS) | -2.37 | mol/l |[1] (Crippen Method) |

Table 2: Calculated Thermochemical Data for this compound

| Property | Symbol | Value | Unit | Source |

|---|---|---|---|---|

| Standard Gibbs Free Energy of Formation | ΔfG° | -56.86 | kJ/mol | [1][4] (Joback Method) |

| Enthalpy of Formation (Standard) | ΔfH° | -176.75 | kJ/mol | [1] (Joback Method) |

| Enthalpy of Fusion | ΔfusH° | 24.28 | kJ/mol | [1] (Joback Method) |

| Enthalpy of Vaporization | ΔvapH° | 67.80 | kJ/mol |[1] (Joback Method) |

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas)

| Temperature (K) | Cp,gas (J/mol·K) | Source |

|---|---|---|

| 635.10 | 299.04 | [1] (Joback Method) |

| 678.51 | 308.81 | [1] (Joback Method) |

| 721.92 | 317.75 | [1] (Joback Method) |

| 765.34 | 326.08 | [1] (Joback Method) |

| 808.75 | 334.05 | [1] (Joback Method) |

| 852.16 | 341.88 | [1] (Joback Method) |

| 895.57 | 349.82 |[1] (Joback Method) |

Experimental Protocols for Thermochemical Data Determination

While the data for this compound is primarily computational, the following protocols describe standard experimental methods used to determine such thermochemical values for organic solids.

Protocol 1: Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is often derived from its experimentally determined enthalpy of combustion (ΔcH°). Bomb calorimetry is the principal technique for this measurement.

Objective: To measure the heat released during the complete combustion of this compound at constant volume.

Methodology:

-

Sample Preparation: A precisely weighed pellet (approx. 1.0 g) of high-purity this compound is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."

-

Fuse Wire: A nickel-chromium or iron fuse wire of known length and mass is attached to the ignition electrodes, with the wire positioned to be in contact with the sample pellet.

-

Bomb Assembly: A small, known volume of distilled water (approx. 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a precisely measured mass of water in a thermally insulated container (the calorimeter bucket). A stirrer ensures uniform temperature distribution, and a high-precision digital thermometer records the temperature.

-

Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every minute for 5 minutes). The sample is then ignited by passing an electric current through the fuse wire.[5] The temperature of the water is recorded at regular intervals throughout the combustion process and for a period afterward until a steady rate of cooling is observed.

-

Analysis: The total heat released (q_total) is calculated from the observed temperature rise (ΔT) and the heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance like benzoic acid. Corrections are made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from residual atmospheric nitrogen. The constant volume heat of combustion (ΔcU) is then calculated, and subsequently converted to the standard enthalpy of combustion (ΔcH°).

Protocol 2: Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The enthalpy of fusion (ΔfusH°) is measured using differential scanning calorimetry.

Objective: To measure the heat required to melt a solid sample of this compound at a constant rate of heating.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is prepared as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the cell at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the substance.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the cell is heated. As the sample melts, it absorbs energy, resulting in a significant difference in heat flow. This is recorded as an endothermic peak on a thermogram.

-

Analysis: The area under the melting peak on the thermogram is directly proportional to the heat absorbed during the phase transition. By integrating this peak area, the enthalpy of fusion (ΔfusH°) is calculated in Joules per gram (J/g) and then converted to kilojoules per mole (kJ/mol). The temperature at the peak maximum is typically taken as the melting point.

Workflow and Pathway Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant biological pathway involving dihydroxynaphthalenes.

Caption: Experimental workflow for determining the enthalpy of formation.

Caption: The fungal dihydroxynaphthalene (DHN) melanin biosynthesis pathway.[6]

References

- 1. chemeo.com [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. 1,6-二羟基萘 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound (CAS 575-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemistry.montana.edu [chemistry.montana.edu]

- 6. Regulation of melanin biosynthesis via the dihydroxynaphthalene pathway is dependent on sexual development in the ascomycete Sordaria macrospora - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 1,6-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dihydroxynaphthalene (1,6-DHN) is an aromatic organic compound of significant interest due to its unique electronic and photophysical properties. As a member of the naphthalenediol family, its distinct hydroxyl group substitution pattern governs its reactivity, photoluminescence, and electrochemical behavior. This technical guide provides a comprehensive overview of the core electronic properties of this compound, including its synthesis, spectroscopic characteristics, electrochemical behavior, and theoretical electronic structure. Detailed experimental protocols and structured data tables are presented to facilitate further research and application in fields ranging from materials science to drug development.

Introduction

This compound (CAS No. 575-44-0) is a beige crystalline powder with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol .[1][2][3] Its structure, featuring two hydroxyl groups on the naphthalene (B1677914) core, makes it a versatile building block in organic synthesis.[4] It is particularly noted for its applications as an intermediate in the synthesis of dyes and polymers.[4][5] Furthermore, its inherent fluorescence suggests potential for the development of novel luminescent materials.[6] Understanding the fundamental electronic properties of 1,6-DHN is crucial for harnessing its full potential in various technological and pharmaceutical applications.

Synthesis and Purification

The primary industrial synthesis of this compound involves the caustic fusion of naphthalene-1,6-disulfonic acid at elevated temperatures.[1][3]

General Synthesis Protocol: Caustic Fusion

A detailed, modern laboratory-scale protocol for the synthesis of this compound from naphthalene-1,6-disulfonic acid is as follows:

Materials:

-

Naphthalene-1,6-disulfonic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Activated charcoal

-

Benzene (B151609) or Ethanol

Procedure:

-

In a high-temperature reactor, a mixture of sodium hydroxide and potassium hydroxide is heated to create a molten caustic bath.

-

Naphthalene-1,6-disulfonic acid is gradually added to the molten alkali.

-

The reaction mixture is heated to approximately 330°C and maintained at this temperature with stirring for several hours to ensure complete fusion.[1]

-

After the reaction is complete, the mixture is cooled and dissolved in water.

-

The aqueous solution is then acidified with hydrochloric acid to precipitate the crude this compound.

-

The crude product is collected by filtration and washed with water to remove inorganic salts.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

-

The crude product is dissolved in a minimal amount of hot benzene or a benzene/ethanol mixture.[1]

-

The solution is treated with activated charcoal to remove colored impurities.

-

The hot solution is filtered to remove the charcoal.

-

The filtrate is allowed to cool slowly to induce crystallization of pure this compound.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Properties

The electronic transitions and vibrational modes of this compound can be characterized using various spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Table 1: UV-Visible Absorption Data

| Parameter | Value | Solvent | Reference |

| λmax (nm) | Data not available | ||

| Molar Absorptivity (ε, M-1cm-1) | Data not available |

Fluorescence Spectroscopy

This compound is known to be a fluorescent compound.[6] However, detailed quantitative data such as the emission maximum and fluorescence quantum yield are not extensively reported. The fluorescence properties are expected to be influenced by solvent polarity and pH due to the presence of the hydroxyl groups.

Table 2: Fluorescence Emission Data

| Parameter | Value | Excitation Wavelength (nm) | Solvent | Reference |

| Emission λmax (nm) | Data not available | |||

| Quantum Yield (ΦF) | Data not available |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

IR and NMR spectroscopy are crucial for the structural elucidation of this compound. The NIST Chemistry WebBook provides access to the IR and mass spectra of this compound.[8]

Electrochemical Properties

The electrochemical behavior of this compound is of interest for its potential applications in sensors and electronic devices. Cyclic voltammetry is a key technique to probe its redox properties.

Redox Behavior

Studies on dihydroxybenzene isomers indicate that the position of the hydroxyl groups significantly influences the redox potentials and the reversibility of the electrochemical processes.[9][10][11] These processes are often pH-dependent due to the involvement of protons in the oxidation-reduction reactions. While specific redox potential values for this compound are not explicitly detailed in the available literature, a comparative study of dihydroxynaphthalene isomers suggests that 1,6-DHN exhibits a high degree of polymerization and electron spin density upon oxidation.[12]

Table 3: Electrochemical Data

| Parameter | Value (V vs. ref. electrode) | Supporting Electrolyte | Solvent | Reference |

| Anodic Peak Potential (Epa) | Data not available | |||

| Cathodic Peak Potential (Epc) | Data not available | |||

| Half-wave Potential (E1/2) | Data not available |

Experimental Protocol for Cyclic Voltammetry

A general procedure for performing cyclic voltammetry on a dihydroxyaromatic compound is as follows:

Apparatus and Reagents:

-

Potentiostat with a three-electrode cell (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode)

-

This compound

-

Supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in a non-aqueous solvent, or a buffer solution for aqueous measurements)

-

Solvent (e.g., acetonitrile, or an appropriate aqueous buffer)

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

-

Prepare a solution of this compound of known concentration in the chosen solvent containing the supporting electrolyte.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.

-

Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

-

Record the cyclic voltammogram by scanning the potential over a suitable range. The scan rate can be varied to investigate the nature of the redox process.

-

Analyze the resulting voltammogram to determine the anodic and cathodic peak potentials and currents.

Diagram of Experimental Workflow for Characterization:

Caption: General workflow for the electronic characterization of this compound.

Theoretical Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic properties of molecules.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

While specific DFT calculations for this compound were not found in the surveyed literature, studies on naphthalene and its derivatives provide a basis for such investigations.[13][14] For instance, DFT calculations on naphthalene have been performed to determine its HOMO-LUMO gap.[13] Similar computational approaches could be applied to this compound to elucidate its electronic structure.

Table 4: Calculated Electronic Properties

| Parameter | Value (eV) | Computational Method | Basis Set | Reference |

| HOMO Energy | Data not available | |||

| LUMO Energy | Data not available | |||

| HOMO-LUMO Gap | Data not available |

Applications and Future Perspectives

The electronic properties of this compound make it a promising candidate for several applications:

-

Dye Synthesis: Its ability to undergo coupling reactions makes it a valuable precursor for azo dyes.[1]

-

Polymer Chemistry: It can be used as a monomer in the synthesis of high-performance polymers.[4]

-

Luminescent Materials: Its inherent fluorescence suggests potential for use in organic light-emitting diodes (OLEDs) and fluorescent probes.[6]

-

Pharmacology: The dihydroxynaphthalene scaffold is present in some biologically active molecules, and understanding its electronic properties is relevant for drug design and development.

Future research should focus on obtaining detailed quantitative data for the photophysical and electrochemical properties of this compound. A systematic study of how solvent and pH affect these properties would be highly beneficial. Furthermore, theoretical investigations using DFT and time-dependent DFT (TD-DFT) would provide a deeper understanding of its electronic structure and help in the rational design of new functional materials based on the this compound core.

Conclusion

This compound possesses a unique set of electronic properties stemming from its naphthalenediol structure. While its synthesis and some qualitative characteristics are known, there is a need for more comprehensive quantitative data on its photophysical and electrochemical behavior. This technical guide has summarized the current knowledge and provided a framework for future investigations into this versatile molecule. The detailed protocols and structured data tables herein are intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H8O2 | CID 68463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 575-44-0 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,6-Dihydroxy-naphthalene | 575-44-0 | FD75274 | Biosynth [biosynth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound [webbook.nist.gov]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous and selective electrochemical determination of hydroquinone, catechol and resorcinol at poly(1,5-diaminonaphthalene)/glassy carbon-modified electrode in different media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jaoc.samipubco.com [jaoc.samipubco.com]

1,6-Dihydroxynaphthalene: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural sources and isolation of 1,6-dihydroxynaphthalene. While the natural occurrence of this compound is noted, detailed methodologies for its extraction and purification from these sources are not extensively documented in current scientific literature. This guide, therefore, synthesizes available information and presents a generalized, hypothetical protocol for its isolation based on established phytochemical techniques.

Natural Occurrence

This compound has been reported as a constituent of the plant species Magnolia liliiflora[1]. However, beyond this mention in natural product databases, there is a notable absence of detailed studies quantifying its abundance or describing its specific isolation from this or any other natural source. Phytochemical analyses of various Magnolia species have identified a wide range of other phenolic compounds, including lignans, flavonoids, and other neolignans, but do not specifically mention this compound[2][3][4][5].

In the fungal kingdom, the biosynthesis of dihydroxynaphthalene-based melanins is a well-studied process. However, this primarily involves the 1,8-dihydroxynaphthalene (DHN) isomer, which is produced via a polyketide synthase pathway[6][7][8]. There is currently no evidence to suggest that this compound is a natural intermediate in these or other known biosynthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for the development of appropriate extraction and purification protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₂ | Thermo Fisher Scientific |

| Molecular Weight | 160.17 g/mol | Thermo Fisher Scientific |

| Melting Point | 132-141 °C | Thermo Fisher Scientific |

| Appearance | Pale brown to brown to dark gray to gray crystals or powder | Thermo Fisher Scientific |

| IUPAC Name | Naphthalene-1,6-diol | Thermo Fisher Scientific |

| CAS Number | 575-44-0 | Thermo Fisher Scientific |

Hypothetical Isolation Protocol from a Plant Source

Given the lack of a specific, published protocol for the isolation of this compound from a natural source, the following is a generalized, hypothetical methodology based on standard techniques for the extraction and separation of phenolic compounds from plant material[9][10][11][12][13]. This protocol is intended to serve as a foundational guide for researchers.

Plant Material Collection and Preparation

-

Collection: Collect fresh plant material from a source reported to contain this compound, such as the flowers or bark of Magnolia liliiflora.

-

Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of phenolic compounds. Alternatively, freeze-drying can be employed.

-

Grinding: Once thoroughly dried, grind the plant material into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: Based on the polar nature of dihydroxynaphthalenes, polar solvents such as methanol (B129727), ethanol, or a mixture of methanol/water or ethanol/water are suitable for extraction.

-

Maceration: Soak the powdered plant material in the chosen solvent (e.g., 80% methanol) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.

-

Filtration: Separate the extract from the solid plant residue by filtration through cheesecloth or filter paper.

-

Repeated Extraction: Repeat the extraction process with fresh solvent on the plant residue two to three more times to ensure the complete extraction of the target compound.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Solvent Partitioning

-

Liquid-Liquid Extraction: Resuspend the crude extract in distilled water and perform liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., hexane (B92381), chloroform, ethyl acetate (B1210297), and n-butanol). It is anticipated that this compound, being a polar phenolic compound, will preferentially partition into the ethyl acetate fraction.

-

Fraction Concentration: Concentrate each fraction separately using a rotary evaporator.

Chromatographic Purification

-

Column Chromatography: Subject the ethyl acetate fraction to column chromatography over silica (B1680970) gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (e.g., hexane:ethyl acetate gradient from 100:0 to 0:100).

-

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F254) and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pooling of Fractions: Combine the fractions that show a spot with an Rf value corresponding to a this compound standard.

-

Preparative HPLC: For final purification, subject the pooled fractions to preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

-

-

Isolation of Pure Compound: Collect the peak corresponding to this compound and remove the solvent under vacuum to yield the pure compound.

Structure Elucidation

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with a known standard.

Visualizations

Hypothetical Isolation Workflow

The following diagram illustrates the logical workflow for the proposed isolation and purification of this compound from a plant source.

Caption: A hypothetical workflow for the isolation of this compound.

Conclusion

While this compound is a known chemical entity and has been reported in Magnolia liliiflora, there is a significant gap in the scientific literature regarding its natural abundance, biosynthesis, and established protocols for its isolation from natural sources. The hypothetical protocol presented in this guide is based on established phytochemical methodologies and is intended to provide a starting point for researchers interested in isolating this compound. Further investigation is required to develop a validated and optimized protocol and to explore the full extent of its natural distribution and potential biological activities.

References

- 1. Phenolic constituents from the stem bark of Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of Phenolic Compounds from Magnoliae Cortex Produced in China [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. insights.sent2promo.com [insights.sent2promo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. ricerca.sns.it [ricerca.sns.it]

- 9. mdpi.com [mdpi.com]

- 10. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicological Profile of 1,6-Dihydroxynaphthalene: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,6-Dihydroxynaphthalene is a chemical intermediate with limited publicly available toxicological data. This guide synthesizes the current state of knowledge regarding its toxicological profile. Extensive searches of scientific literature and safety data repositories reveal a significant lack of comprehensive in vivo and in vitro studies. The primary identified hazards are irritation to the skin, eyes, and respiratory system. While one study suggests potential endocrine-disrupting effects in an aquatic species, no quantitative data on acute or chronic toxicity, carcinogenicity, genotoxicity, or reproductive and developmental effects in mammals are available. This document presents the existing information and highlights the critical data gaps to inform future research and safety assessments.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 575-44-0 | [1][2] |

| Molecular Formula | C₁₀H₈O₂ | [1][2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Appearance | Beige powder | [1] |

| Melting Point | 130-133 °C | [1] |

| Solubility | No data available | [1] |

Hazard Identification

Safety Data Sheets (SDS) from multiple suppliers consistently identify this compound as an irritant.[1][3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements associated with this compound are:

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

Standard precautionary statements recommend avoiding contact with skin and eyes, avoiding dust formation, and ensuring adequate ventilation during handling.[1][4]

Toxicological Data: A Notable Absence of Quantitative Information

A thorough review of available literature and safety data reveals a significant lack of quantitative toxicological data for this compound. The following sections detail the absence of information for key toxicological endpoints.

Acute Toxicity

No data is available for the acute oral, dermal, or inhalation toxicity of this compound.[1][3] Therefore, no LD50 (median lethal dose) or LC50 (median lethal concentration) values have been established.

Skin and Eye Irritation

While classified as a skin and eye irritant, no detailed experimental studies providing scoring or methodologies (e.g., Draize test) are publicly available.[1][3][4]

Sensitization

There is no available data to assess the potential of this compound to cause skin or respiratory sensitization.[1][3]

Sub-chronic and Chronic Toxicity

No repeated dose toxicity studies have been identified, and therefore, no No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL) has been determined.

Genotoxicity

There is no available data on the genotoxic potential of this compound.[1][3] Studies on the parent compound, naphthalene (B1677914), indicate that while it is not typically genotoxic in standard assays, some of its metabolites, such as naphthoquinones, can induce chromosomal damage.[5] However, the specific genotoxicity of the 1,6-dihydroxy isomer has not been reported.

Carcinogenicity

There are no studies available on the carcinogenic potential of this compound.[1][3] The International Agency for Research on Cancer (IARC) has not classified this specific compound.

Reproductive and Developmental Toxicity

No data is available regarding the reproductive or developmental toxicity of this compound in mammals.[1][3]

Potential Endocrine Disruption

A study on the effects of various oxygenated polycyclic aromatic hydrocarbons on fish identified this compound as a substance that can disrupt the differentiation of primary and secondary sex traits in pikeperch (Sander lucioperca).[6] This suggests that this compound may have endocrine-disrupting properties, potentially acting as a "biomimetic of estrogen."[6] However, this study was conducted on an aquatic species, and the specific mechanisms and relevance to mammalian systems have not been investigated.

Metabolism and Toxicokinetics

The metabolic fate of this compound has not been well-characterized. In the broader context of naphthalene metabolism, various dihydroxynaphthalene isomers are formed.[7] Naphthalene is first metabolized by cytochrome P450 enzymes to form an epoxide, which can then be converted to dihydrodiols and subsequently to dihydroxynaphthalenes.[7] However, studies on human urine from individuals exposed to naphthalene have detected 1,2- and 1,4-dihydroxynaphthalene, but this compound was not detected.[8] This suggests that this compound is either not a significant metabolite of naphthalene in humans or is rapidly metabolized and excreted.

Signaling Pathways and Mechanisms of Toxicity

Due to the lack of dedicated studies, there is no information available on the specific signaling pathways affected by this compound or its detailed mechanisms of toxicity.

Experimental Protocols

As no key toxicological studies with detailed methodologies for this compound have been identified in the public domain, it is not possible to provide a summary of experimental protocols.

Conclusion and Data Gaps

The toxicological profile of this compound is largely incomplete. The only consistently reported hazards are its irritant properties to the skin, eyes, and respiratory system. The suggestion of endocrine-disrupting activity in fish warrants further investigation to determine its relevance to mammalian health.

The significant data gaps for all major toxicological endpoints, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, prevent a comprehensive risk assessment. For researchers, scientists, and drug development professionals, it is crucial to recognize this lack of data and to handle this compound with appropriate caution, adhering to the safety recommendations provided in the available Safety Data Sheets. Further research is imperative to establish a comprehensive toxicological profile for this compound.

Visualization of Data

Due to the absence of data on signaling pathways or detailed experimental workflows for this compound, no diagrams can be generated at this time.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C10H8O2 | CID 68463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Various aspects of piscine toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]

The Microbial Degradation of 1,6-Dihydroxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract